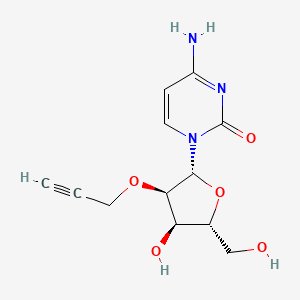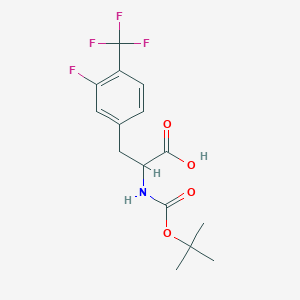![molecular formula C28H14Br2O2 B8122718 3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)
3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone
Übersicht
Beschreibung
3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone is a complex organic compound with the molecular formula C({28})H({14})Br({2})O({2}). This compound is characterized by its two bromine atoms and a unique anthracene-based structure, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone typically involves multi-step organic reactions. One common method includes the bromination of anthracene derivatives. The process generally starts with the preparation of 10-oxoanthracene, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine (Br(_2)), N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))
Reduction: Sodium borohydride (NaBH(_4)), Lithium aluminum hydride (LiAlH(_4))
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced anthracene compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone is used as a precursor for the synthesis of more complex organic molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry
Industrially, the compound is used in the manufacture of dyes, pigments, and organic semiconductors. Its stability and electronic properties make it suitable for use in optoelectronic devices and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carbonyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Bromo-9-anthrone
- 2,2’-Dibromobianthrone
- 9-Bromo-10-phenylanthracene
Uniqueness
Compared to similar compounds, 3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone stands out due to its dual bromine substitution and the presence of a ylidene linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.
Eigenschaften
IUPAC Name |
(10E)-3-bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Br2O2/c29-15-9-11-21-23(13-15)25(17-5-1-3-7-19(17)27(21)31)26-18-6-2-4-8-20(18)28(32)22-12-10-16(30)14-24(22)26/h1-14H/b26-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWYKRDNFXGTBO-OCEACIFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=C3C=C(C=C5)Br)C6=C(C2=O)C=CC(=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C4=CC=CC=C4C(=O)C5=C3C=C(C=C5)Br)/C6=C(C2=O)C=CC(=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34316-54-6 | |
| Record name | 3-bromo-10-(2-bromo-10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)





![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)

![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B8122713.png)
![4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B8122720.png)



